molecular formula C7H4BrNO B1441935 4-Bromobenzo[D]isoxazole CAS No. 1126848-34-7

4-Bromobenzo[D]isoxazole

Cat. No.: B1441935
CAS No.: 1126848-34-7
M. Wt: 198.02 g/mol
InChI Key: WPERWOJBMXTKKG-UHFFFAOYSA-N
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Description

4-Bromobenzo[D]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused with a benzene ring and substituted with a bromine atom at the fourth position

Biochemical Analysis

Biochemical Properties

4-Bromobenzo[D]isoxazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is due to the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes like Bcl-2 . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to COX enzymes results in enzyme inhibition, reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This leads to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has been observed to maintain its activity over extended periods, although its effects may diminish with time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target sites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, its accumulation in mitochondria can affect mitochondrial function and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[D]isoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles are common strategies in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[D]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoxazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Comparison with Similar Compounds

4-Bromobenzo[D]isoxazole can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

IUPAC Name

4-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPERWOJBMXTKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716994
Record name 4-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126848-34-7
Record name 4-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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